dodecylguanidine hydrochloride mechanism of action
dodecylguanidine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Dodecylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant renowned for its potent, broad-spectrum antimicrobial properties.[1][2] It is extensively utilized in various industrial applications, including water treatment, as a biocide to control microbial contamination and biofilm formation.[2] The effectiveness of DGH stems from a multi-faceted mechanism of action, primarily centered on the disruption of microbial cell structures. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which DGH exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Primary Mechanism of Action: Membrane Disruption
The principal antimicrobial action of dodecylguanidine hydrochloride is the rapid and catastrophic disruption of microbial cell membranes.[3] This process is driven by the molecule's amphipathic nature, featuring a positively charged guanidinium head group and a long, hydrophobic dodecyl tail.
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Electrostatic Attraction and Insertion: As a cationic molecule, DGH is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane.[]
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Membrane Destabilization and Permeabilization: The intercalation of DGH molecules into the lipid bilayer disrupts the packing of phospholipids, leading to membrane destabilization and an increase in permeability.[] This compromises the membrane's function as a selective barrier, causing leakage of essential intracellular components like potassium ions and RNA, and an uncontrolled influx of extracellular substances.[][5][6]
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Physical Damage and Lysis: In bacteria such as Pseudomonas syringae, treatment with the related compound dodecylguanidine monoacetate (dodine) has been shown to induce significant physical changes, including the expansion of the outer membrane and the formation of protuberances and intracellular myelin-like structures.[3][5] This severe structural damage ultimately leads to cell lysis and death.
Secondary Mechanism: Biofilm Eradication
DGH exhibits a dual mode of action that is particularly effective against biofilms, which are structured communities of microorganisms encased in a self-produced matrix.[1]
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Matrix Penetration: The surfactant properties of DGH allow it to penetrate the protective extracellular polymeric substance (EPS) matrix of the biofilm.[1]
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Biofilm Disruption: By disrupting the integrity of the EPS matrix, DGH breaks up the biofilm structure, exposing the individual microbial cells.[1][7]
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Killing of Planktonic Cells: Once the bacteria are released from the biofilm and are in a planktonic (free-floating) state, they are susceptible to the primary membrane-disrupting action of DGH.[1][2]
Tertiary Mechanism: Intracellular Targets
Beyond membrane disruption, evidence suggests that DGH and related guanidinium compounds can affect intracellular processes, contributing to their overall antimicrobial efficacy.
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Inhibition of Cellular Respiration: DGH has been shown to inhibit mitochondrial respiration by affecting NADH oxidases.[3] This action leads to the depolarization of the inner mitochondrial membrane and severely impairs ATP synthesis, depriving the cell of its primary energy source.[3]
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Protein Denaturation and Enzyme Inhibition: Guanidine hydrochloride is a well-known protein denaturant.[8] At higher concentrations, DGH can cause the coagulation of cytoplasm, indicative of widespread protein denaturation.[5][6] This can lead to the inhibition of critical enzymes, such as RNases.[5][6]
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Interaction with Nucleic Acids: Studies on dodecylguanidine monoacetate show it can cause the degradation and release of RNA.[5][6] Furthermore, the guanidinium group is known to be a DNA minor groove binder, suggesting a potential interaction with genetic material, which is a mechanism exploited by other oligoguanidine-based antimicrobials.[9][10]
Quantitative Efficacy Data
The biological activity of DGH has been quantified in various assays. The following tables summarize key findings from in vitro and in vivo studies.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability (WST Assay) | A549 (Human Lung Carcinoma) | IC₅₀ | 0.39 µg/mL | [11][12][13] |
| Table 1: In Vitro Cytotoxicity of DGH. |
| Assay | Cell Line | DGH Concentration Range | Duration | Result | Reference |
| Colony Formation | A549 | 0.00313 – 0.2 µg/mL | 10 days | Dose-dependent decrease in colony formation | [11][13] |
| Table 2: Inhibition of Colony Formation by DGH. |
| Parameter Measured in BALF | Effect | Exposure Concentrations (4-hr, Rats) | Reference |
| Lactate Dehydrogenase (LDH) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |
| Polymorphonuclear Leukocytes | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [12] |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |
| Table 3: Key Findings from Acute Inhalation Toxicity Study in Rats. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of DGH.
Protocol 1: In Vitro Cytotoxicity Assessment (WST & LDH Assays)
This protocol, adapted from studies on A549 cells, determines the concentration at which DGH becomes cytotoxic.[13]
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Cell Culture: Culture A549 cells in appropriate medium and conditions until confluent.
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Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of DGH in culture medium (e.g., ranging from 1 to 5000 µg/mL). Replace the medium in the wells with the DGH solutions. Include untreated control wells.
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Incubation: Incubate the plates for a specified period (e.g., 24 hours).
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LDH Assay (Membrane Damage): Transfer a small aliquot of the supernatant from each well to a new plate. Add LDH assay reagent according to the manufacturer's instructions. Measure absorbance to quantify LDH release.
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WST Assay (Cell Viability): Add WST reagent to the remaining cells in the original plate. Incubate for 1-4 hours. Measure absorbance at 450 nm.
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Data Analysis: Calculate the percentage of cytotoxicity (LDH) and cell viability (WST) relative to controls. Determine the IC₅₀ value from the dose-response curve for the WST assay.
Protocol 2: Colony Formation Assay
This long-term assay assesses the ability of cells to proliferate and form colonies after treatment with DGH.[11][13]
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Cell Seeding: Seed a low density of A549 cells (e.g., 200 cells/well) into 6-well plates and incubate overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of DGH (e.g., 0.00313 to 0.2 µg/mL).
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Incubation: Incubate the cells for 10 days, allowing colonies to form.
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Fixation and Staining: After incubation, remove the medium and wash the cells gently with phosphate-buffered saline (PBS). Fix the colonies with cold methanol for 10 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.
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Quantification: Wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
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Data Analysis: Compare the number of colonies in treated wells to the untreated control wells to determine the dose-dependent inhibitory effect.
Protocol 3: In Vivo Acute Inhalation Toxicity Study
This protocol outlines the workflow for assessing the pulmonary effects of DGH in a rodent model.[11]
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Acclimatization: House Sprague-Dawley rats in controlled conditions for at least one week to acclimate.
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Group Assignment: Randomly divide the rats into multiple groups (e.g., control, low-dose, mid-dose, high-dose), with an equal number of males and females per group.
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Exposure: Place the treatment groups in inhalation chambers. Expose them to DGH aerosols at target concentrations (e.g., 8.6, 21.3, 68.0 mg/m³) for a fixed duration (e.g., 4 hours). The control group is exposed to clean air only.
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Euthanasia and Sample Collection: Immediately following exposure, euthanize the animals.
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Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS to collect bronchoalveolar lavage fluid (BALF).
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BALF Analysis: Centrifuge the BALF to separate the supernatant and cell pellet. Use the supernatant to measure LDH, total protein, and inflammatory cytokine levels using commercial kits (e.g., ELISA).
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Histopathology: Collect lung and nasal cavity tissues, fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of tissue damage and inflammation.
References
- 1. ▷ Dodecylguanidine Hydrochloride (DGH) | LANXESS [lanxess.com]
- 2. nbinno.com [nbinno.com]
- 3. Dodecylguanidine hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mode of antibacterial action of dodine (dodecylguanidine monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What’s the role of Dodecylguanidine Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 8. Get insights into Magen [magen-tec.com]
- 9. Non-covalent interactions: complexes of guanidinium with DNA and RNA nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
